molecular formula C22H14N4O2 B11512463 2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione

2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione

Cat. No.: B11512463
M. Wt: 366.4 g/mol
InChI Key: FTQMFDAFXFUHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione is an organic compound that features a benzotriazole moiety attached to a naphthalene-1,4-dione core with a phenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione typically involves the following steps:

    Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Attachment to the naphthalene-1,4-dione core: The benzotriazole can be attached to the naphthalene-1,4-dione through a nucleophilic substitution reaction.

    Introduction of the phenylamino group: The phenylamino group can be introduced via an amination reaction, where aniline is reacted with the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the naphthalene-1,4-dione to a hydroquinone derivative.

    Substitution: The benzotriazole and phenylamino groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound’s structure may make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in the study of biological systems and pathways.

Industry

    Dyes and Pigments: The compound’s chromophoric properties may make it useful in the production of dyes and pigments.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In organic electronics, its electronic properties may facilitate charge transport.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzotriazol-1-yl)-naphthalene-1,4-dione: Lacks the phenylamino group.

    3-(phenylamino)naphthalene-1,4-dione: Lacks the benzotriazole moiety.

    2-(1H-benzotriazol-1-yl)-3-(methylamino)naphthalene-1,4-dione: Has a methylamino group instead of a phenylamino group.

Uniqueness

2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both the benzotriazole and phenylamino groups, which may confer distinct electronic and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-anilino-3-(benzotriazol-1-yl)naphthalene-1,4-dione

InChI

InChI=1S/C22H14N4O2/c27-21-15-10-4-5-11-16(15)22(28)20(19(21)23-14-8-2-1-3-9-14)26-18-13-7-6-12-17(18)24-25-26/h1-13,23H

InChI Key

FTQMFDAFXFUHJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.